molecular formula C15H16O5 B134544 Goniodiol 7-acetate CAS No. 96422-53-6

Goniodiol 7-acetate

Cat. No.: B134544
CAS No.: 96422-53-6
M. Wt: 276.28 g/mol
InChI Key: ZBNYDADZMLZTAX-YUELXQCFSA-N
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Description

Goniodiol 7-acetate is a naturally occurring compound that belongs to the class of cannabinoids. It is extracted from the plant species Goniothalamus macrophyllus, which is found in Southeast Asia. This compound has gained significant attention due to its potential therapeutic and environmental applications. This compound is a yellow crystalline solid with the chemical formula C21H30O5 and a molecular weight of 276.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Goniodiol 7-acetate involves several synthetic routes. One common method includes the use of alkoxyallylboration and ring-closing metathesis . The process begins with the addition of sec-butyl lithium to a solution of allyl-p-methoxyphenyl ether in tetrahydrofuran at -78°C. This is followed by the addition of B-methoxydiisopinocampheylborane and benzaldehyde. The reaction mixture is then oxidized with sodium hydroxide and hydrogen peroxide, and the product is extracted and purified using silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the Goniothalamus macrophyllus plant. The plant material is subjected to solvent extraction using ethyl acetate, followed by purification processes such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Goniodiol 7-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deacetylated compounds .

Scientific Research Applications

Goniodiol 7-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound has been studied for its cytotoxic properties against different cancer cell lines.

    Medicine: Research has shown its potential in developing anticancer agents due to its ability to induce apoptosis in cancer cells.

    Industry: this compound is used in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of Goniodiol 7-acetate involves its interaction with molecular targets such as tubulin proteins. The compound binds to the active site of tubulin, disrupting the microtubule network within cells and leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other anticancer agents like Pironetin .

Comparison with Similar Compounds

Goniodiol 7-acetate is unique due to its specific chemical structure and biological activity. Similar compounds include:

    Goniodiol: A related compound with hydroxyl groups instead of acetoxy groups.

    Goniodiol 8-acetate: Another acetate derivative with similar properties.

    Goniodiol diacetate: A compound with two acetoxy groups, showing different biological activities.

    Altholactone and Isoaltholactone: Styryl lactones with similar cytotoxic properties.

These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a distinct and valuable compound for research and therapeutic applications.

Biological Activity

Goniodiol 7-acetate is a naturally occurring compound derived from the plant genus Goniothalamus, known for its diverse array of bioactive compounds. This compound has garnered significant attention in pharmacological research due to its potential therapeutic properties, particularly in anticancer, anti-inflammatory, and neuroprotective applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆O₅
  • CAS Number : 96422-53-6
  • Molecular Weight : 276.28 g/mol

This compound belongs to the class of styryllactones, which are characterized by unique structural features that contribute to their biological activities. The specific acetylation at the seventh position distinguishes it from other related compounds.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potential as an anticancer agent:

Cell LineIC50 (mg/mL)
HepG2 (liver cancer)6.80
MDA-MB-231 (breast cancer)6.80
A549 (lung cancer)13.20-21.16
HT-29 (colon cancer)11.2

The mechanism of action involves interaction with tubulin proteins, disrupting the microtubule network within cells, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory properties by suppressing the production of inflammatory mediators such as cytokines and nitric oxide in various cell types. This activity suggests potential therapeutic benefits in treating inflammatory diseases like arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have also indicated that this compound may protect nerve cells from damage caused by oxidative stress and excitotoxicity associated with neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. This neuroprotective effect is attributed to its ability to mitigate cellular damage .

Research Findings and Case Studies

Numerous studies have explored the biological activities of this compound:

  • Anticancer Studies : A study demonstrated that this compound induced apoptosis in various cancer cell lines through caspase activation, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Models : In vitro studies showed that this compound significantly reduced inflammatory markers in macrophage cultures, suggesting its use in managing chronic inflammatory conditions .
  • Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that this compound effectively protected against cell death, indicating its potential role in neurodegenerative disease therapy .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but exhibits distinct biological activities:

Compound NameStructural FeaturesBiological Activity
GoniodiolHydroxylated styryllactoneAnticancer activity
GoniothalaminStyryllactone with additional functional groupsAntimicrobial and anticancer properties
GoniocassineRelated styryllactoneCytotoxicity against various cancer cells
Goniothalamus ASimilar core structureAntioxidant properties

The unique acetylation of this compound influences its reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNYDADZMLZTAX-YUELXQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914520
Record name 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96422-53-6
Record name (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96422-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniodiol-7-monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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